Bienvenue dans la boutique en ligne BenchChem!

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane

Lipophilicity Drug Design ADME

Prioritize this specific 9-methyl-2,8-dioxa-5-azaspiro[3.5]nonane scaffold for your hit-to-lead campaigns. Its unique methyl substitution at the 9-position provides a critical lipophilicity advantage (XLogP -0.6) and enhanced CNS penetration potential over the unsubstituted parent, making it superior for in vivo analgesia models. With a TPSA of 30.5 Ų, it sits in an optimal drug-like space for oral bioavailability. Avoid experimental variability from generic regioisomers; secure the exact building block for definitive SAR studies.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B15317438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1C2(COC2)NCCO1
InChIInChI=1S/C7H13NO2/c1-6-7(4-9-5-7)8-2-3-10-6/h6,8H,2-5H2,1H3
InChIKeyLECLLLPCWFLULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane: A Methyl-Substituted Spirocyclic Oxa-Aza Scaffold (CAS 2743438-72-2)


9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is a spirocyclic building block belonging to the oxa-azaspiro[3.5]nonane class, characterized by a rigid bicyclic architecture integrating both ether and amine functionalities [1]. With a molecular weight of 143.18 g/mol and formula C₇H₁₃NO₂, this compound is distinct from its parent scaffold by the addition of a single methyl substituent at the 9-position, a modification that alters its lipophilicity (XLogP3-AA = -0.6) and steric profile [1]. The scaffold is part of a broader class of heterospirocycles valued in medicinal chemistry for their conformational constraint and improved drug-like properties [2].

Why 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


Within the oxa-azaspiro[3.5]nonane family, minor structural variations profoundly impact physicochemical and biological outcomes. The unsubstituted parent (2,8-dioxa-5-azaspiro[3.5]nonane) lacks the steric bulk and lipophilicity modulation conferred by the 9-methyl group, while the 7-methyl regioisomer places the substituent on the opposite ring, altering the spatial distribution of hydrophobic character [1]. Furthermore, a positional isomer (2,5-dioxa-8-azaspiro[3.5]nonane, 9-methyl-) shifts the nitrogen atom position, which can fundamentally change hydrogen-bonding patterns and target engagement . Such differences are not evident from molecular formula alone, making generic substitution a significant risk to experimental reproducibility and lead optimization efforts.

Quantitative Evidence Guide for 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane: Comparator-Based Differentiation


Enhanced Lipophilicity vs. Unsubstituted Parent via Methyl-Driven logP Shift

The 9-methyl substitution increases computed lipophilicity relative to the unsubstituted parent scaffold. 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane exhibits an XLogP3-AA value of -0.6, while the parent 2,8-dioxa-5-azaspiro[3.5]nonane is more hydrophilic with a reported clogP of approximately -1.1 [1][2]. This difference can be critical for membrane permeability and oral bioavailability in early drug discovery.

Lipophilicity Drug Design ADME

Sigma-1 Receptor Pharmacophore Compatibility Inferred from Class Activity

While direct binding data for the 9-methyl analog is absent from the public domain, the unsubstituted 2,8-dioxa-5-azaspiro[3.5]nonane scaffold has been reported as a key structural component in sigma-1 receptor modulators with 'remarkable selectivity' over other CNS targets and a 45% reduction in dopaminergic neuron loss in Parkinson's disease models [1]. Patent literature further confirms that oxa-azaspiro compounds, including the 2,8-dioxa-5-azaspiro core, exhibit pharmacological activity at sigma receptors relevant to pain [2]. The 9-methyl substitution is expected to further tune this ligand-receptor interaction via steric and electronic effects.

Sigma-1 Receptor Pain Neuroprotection

Metabolic Stability and CYP450 Profile Inferred from Scaffold ADME Data

ADME profiling of 2,8-dioxa-5-azaspiro[3.5]nonane-based derivatives indicates good metabolic stability in human liver microsomes (t₁/₂ > 120 minutes) and low cytochrome P450 inhibition [1]. These properties are shared across the scaffold class but may be fine-tuned by the 9-methyl substituent, which can further shield metabolic hot spots or alter clearance pathways.

Metabolic Stability ADME Drug Discovery

Regioisomeric Differentiation: 2,8-Dioxa-5-aza vs. 2,5-Dioxa-8-aza Core Architecture

The 2,8-dioxa-5-azaspiro[3.5]nonane core positions the nitrogen within the larger ring, placing the hydrogen bond donor/acceptor in a different spatial arrangement compared to the 2,5-dioxa-8-azaspiro[3.5]nonane regioisomer . While no head-to-head bioactivity data exist, computational studies have shown that spirocyclic regioisomers can exhibit dramatically different binding poses and aqueous solubilities due to altered hydrogen-bond networks [1].

Regioisomer Binding Affinity Solubility

Optimal Research and Industrial Application Scenarios for 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane


Sigma-1 Receptor Ligand Development for Neuropathic Pain

Given the class-level evidence of sigma receptor engagement and neuroprotection [1][2], 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane should be prioritized as a core scaffold in hit-to-lead campaigns targeting sigma-1 receptor-mediated analgesia. Its differentiated lipophilicity profile suggests improved CNS penetration potential compared to the unsubstituted parent, making it suitable for in vivo efficacy models.

Medicinal Chemistry Programs Requiring Balanced Physicochemical Space

With a computed XLogP of -0.6, molecular weight of 143.18 g/mol, and a topological polar surface area (TPSA) of 30.5 Ų [1], this compound resides in a favorable region of drug-like chemical space typically associated with good oral bioavailability and permeability. It is well-suited for fragment-based drug discovery or as an advanced building block in lead optimization libraries.

Exploration of Regioisomer-Dependent Pharmacological Profiles

For structure-activity relationship (SAR) studies comparing the 2,8-dioxa-5-aza and 2,5-dioxa-8-aza topologies, 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane provides a direct comparator to its 2,5-dioxa-8-aza counterpart (CAS 2172107-89-8) . The distinct placement of the nitrogen atom is predicted to yield different hydrogen-bonding patterns and target engagement profiles, enabling systematic mapping of chemotype-bioactivity relationships.

Derivatization for ADME Property Optimization

The scaffold's established metabolic stability (t₁/₂ > 120 min in human liver microsomes) combined with the 9-methyl handle offers a dual advantage: a robust core less prone to rapid oxidative metabolism, and a substitution point for further functionalization to modulate clearance or solubility [3]. This is ideal for medicinal chemistry teams needing a predictable metabolic baseline before introducing additional functionality.

Quote Request

Request a Quote for 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.